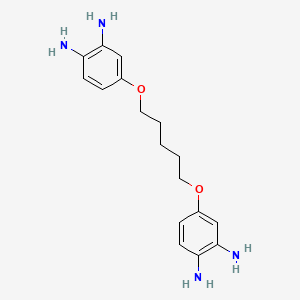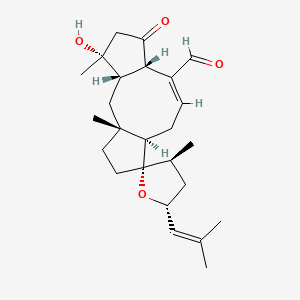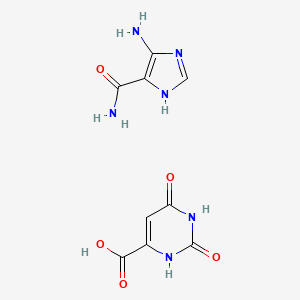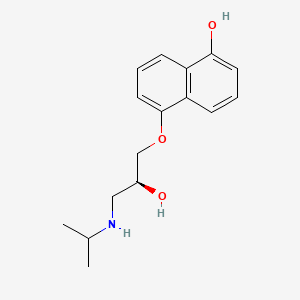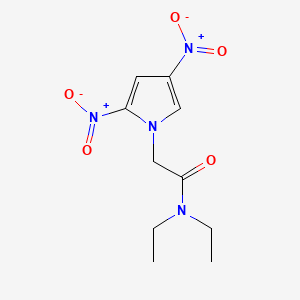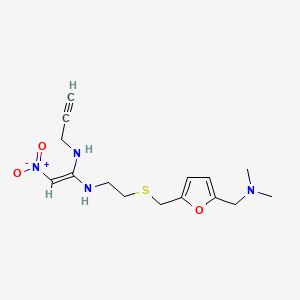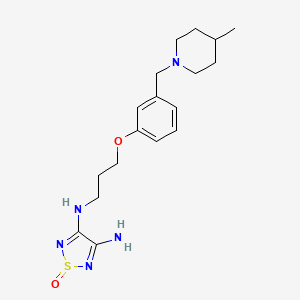
Pentaethylene glycol monomethyl ether
Descripción general
Descripción
2-(2-{2-[2-(2-Metoxietoxi)-Etoxi]-Etoxi}-Etoxi)-Etanol, también conocido como Éter monometílico de trietilenglicol, es un compuesto químico con la fórmula molecular C7H16O4 y un peso molecular de 164,1995 g/mol . Es un líquido incoloro, inodoro y viscoso que se utiliza comúnmente como solvente en diversas aplicaciones industriales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-{2-[2-(2-Metoxietoxi)-Etoxi]-Etoxi}-Etoxi)-Etanol típicamente implica la reacción de óxido de etileno con metanol en presencia de un catalizador. La reacción procede a través de una serie de pasos de etoxilación, donde el óxido de etileno se agrega al metanol para formar el producto deseado .
Métodos de producción industrial
En entornos industriales, la producción de 2-(2-{2-[2-(2-Metoxietoxi)-Etoxi]-Etoxi}-Etoxi)-Etanol se lleva a cabo en reactores a gran escala bajo condiciones controladas de temperatura y presión. El proceso implica la adición continua de óxido de etileno a metanol, seguida de purificación y destilación para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-{2-[2-(2-Metoxietoxi)-Etoxi]-Etoxi}-Etoxi)-Etanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: Se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales, como haluros o ésteres.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y agentes halogenantes como el cloruro de tionilo para las reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o ácidos carboxílicos, mientras que las reacciones de sustitución pueden producir derivados halogenados .
Aplicaciones Científicas De Investigación
2-(2-{2-[2-(2-Metoxietoxi)-Etoxi]-Etoxi}-Etoxi)-Etanol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como solvente en diversas reacciones y procesos químicos.
Biología: Se emplea en la preparación de muestras biológicas y como componente en ciertos ensayos bioquímicos.
Medicina: Se utiliza en la formulación de productos farmacéuticos y como solvente para sistemas de administración de fármacos.
Industria: Se aplica en la producción de revestimientos, adhesivos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-{2-[2-(2-Metoxietoxi)-Etoxi]-Etoxi}-Etoxi)-Etanol implica su capacidad para actuar como solvente y facilitar la disolución de diversas sustancias. Interactúa con los objetivos moleculares a través de enlaces de hidrógeno y fuerzas de Van der Waals, lo que le permite solubilizar tanto compuestos polares como no polares .
Comparación Con Compuestos Similares
Compuestos similares
Trietilenglicol: Similar en estructura pero carece del grupo metoxilo.
Éter monometílico de dietilenglicol: Contiene una unidad de óxido de etileno menos.
Polietilenglicol: Un polímero con diferentes longitudes de cadena y pesos moleculares.
Singularidad
2-(2-{2-[2-(2-Metoxietoxi)-Etoxi]-Etoxi}-Etoxi)-Etanol es único debido a su longitud de cadena específica y la presencia de un grupo metoxilo, que imparte propiedades de solubilidad y químicas distintas en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNYBUIEAMRFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041371 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [TCI America MSDS] | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaethylene glycol monomethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19016 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
23778-52-1 | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23778-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023778521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6,9,12,15-Pentaoxahexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaoxahexadecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
